
N-(4-benzylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PP5-IN-1 is a potent and competitive inhibitor of serine/threonine protein phosphatase-5 (PP5). This compound has shown potential anticancer activity by inducing apoptosis in cancer cells . Protein phosphatase-5 is an evolutionary conserved serine/threonine phosphatase that modulates a diverse set of cellular factors, including protein kinases and the microtubule-associated tau protein involved in neurodegenerative disorders .
Preparation Methods
PP5-IN-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the preparation of intermediate compounds, which are then subjected to further reactions to obtain the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature and pH conditions to ensure the desired product is obtained . Industrial production methods for PP5-IN-1 would involve scaling up these reactions while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
PP5-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the dephosphorylation activity of PP5-IN-1 is modulated by its interaction with specific residues in the protein phosphatase-5 enzyme .
Scientific Research Applications
PP5-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the modulation of phosphatase activity and the regulatory mechanisms of protein phosphatase-5 . In biology, PP5-IN-1 is used to investigate the role of protein phosphatase-5 in cellular signaling pathways and its involvement in neurodegenerative disorders . In medicine, PP5-IN-1 has shown potential as an anticancer agent by inducing apoptosis in cancer cells . Additionally, PP5-IN-1 is used in industry for the development of new therapeutic agents targeting protein phosphatase-5 .
Mechanism of Action
PP5-IN-1 exerts its effects by competitively inhibiting the catalytic domain of serine/threonine protein phosphatase-5. This inhibition leads to the modulation of dephosphorylation activity, affecting various cellular factors and signaling pathways . The molecular targets of PP5-IN-1 include protein kinases and the microtubule-associated tau protein . The pathway involved in the mechanism of action of PP5-IN-1 includes the regulation of protein phosphatase-5 activity, which in turn affects cellular processes such as apoptosis and neurodegeneration .
Comparison with Similar Compounds
PP5-IN-1 is unique among protein phosphatase-5 inhibitors due to its potent and competitive inhibition of the enzyme’s catalytic domain . Similar compounds include other small-molecule inhibitors of protein phosphatase-5, such as chaulmoogric acid and arachidonic acid . These compounds also modulate the activity of protein phosphatase-5 but may have different mechanisms of action and varying degrees of potency . PP5-IN-1 stands out due to its specific binding to the catalytic domain and its potential anticancer activity .
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-benzylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-13-18(14(2)23-19-13)24(21,22)20-17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,20H,12H2,1-2H3 |
InChI Key |
QDUOZMMIRWIMGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


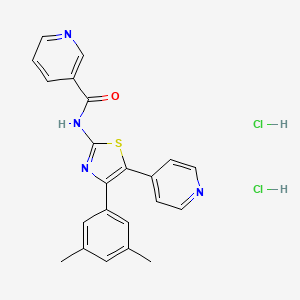
![(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B10861565.png)
![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861573.png)
![(1As,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B10861586.png)
![1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10861593.png)
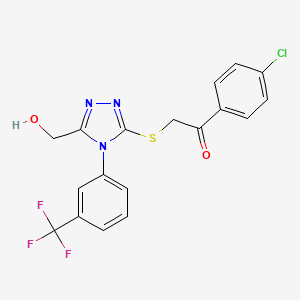

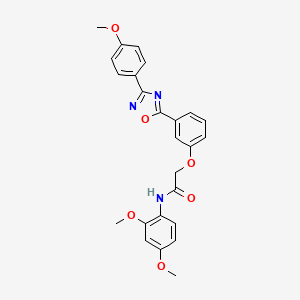
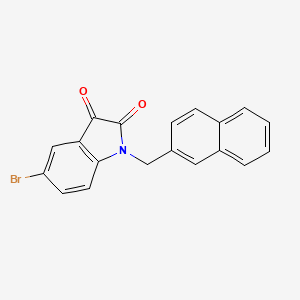
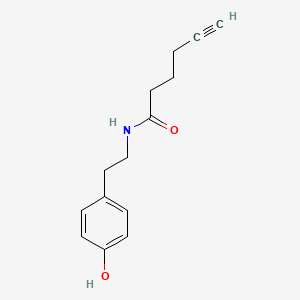

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B10861634.png)
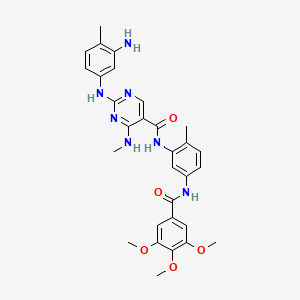
![N'-[4-(trifluoromethyl)phenyl]isoquinoline-3-carbohydrazide](/img/structure/B10861639.png)
